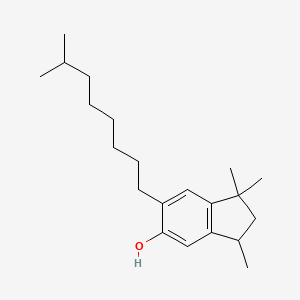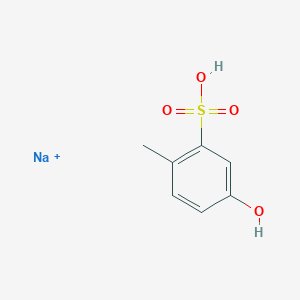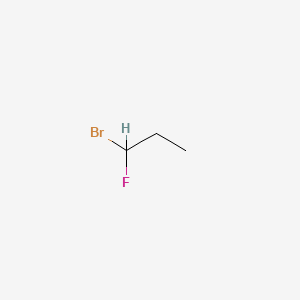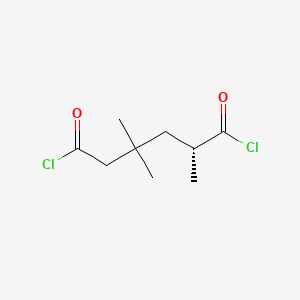
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is a compound that combines zinc ions with N6-(1-oxohexadecyl)-L-lysine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of zinc ions can impart unique properties to the compound, making it useful for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-(1-oxohexadecyl)-L-lysine typically involves the reaction of L-lysine with hexadecanoic acid (palmitic acid) under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lysine and the hexadecanoic acid. The resulting product is then combined with zinc ions to form Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its chemical structure and properties.
Reduction: Reduction reactions can also occur, particularly involving the zinc ions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions would depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate has several scientific research applications:
Chemistry: The compound can be used as a reagent or catalyst in various chemical reactions, taking advantage of the unique properties imparted by the zinc ions.
Biology: In biological research, the compound can be used to study the effects of zinc on cellular processes and to investigate the role of zinc in enzyme function.
Industry: In industrial applications, the compound can be used in the formulation of products that require the incorporation of zinc, such as cosmetics and nutritional supplements
Mecanismo De Acción
The mechanism of action of Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate involves the interaction of zinc ions with various molecular targets. Zinc is known to play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cellular signaling. The compound can interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N6-(1-oxohexadecyl)-L-lysine: This compound is similar but lacks the zinc ions, which can significantly alter its properties and applications.
Zinc palmitate: Another zinc-containing compound, but with different structural and functional characteristics.
Zinc acetate: A simpler zinc compound used in various applications, but without the specific lysine derivative component.
Uniqueness
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is unique due to the combination of zinc ions with the specific lysine derivative. This combination imparts distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
61745-59-3 |
|---|---|
Fórmula molecular |
C22H42N2O3Zn |
Peso molecular |
448.0 g/mol |
Nombre IUPAC |
zinc;(2S)-2-amino-6-(1-oxidohexadecylideneamino)hexanoate |
InChI |
InChI=1S/C22H44N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27;/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27);/q;+2/p-2/t20-;/m0./s1 |
Clave InChI |
QTJIDVREANZTNX-BDQAORGHSA-L |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


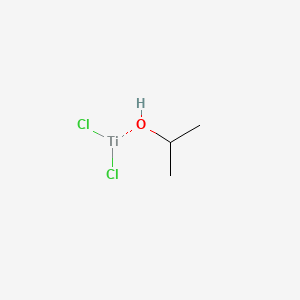
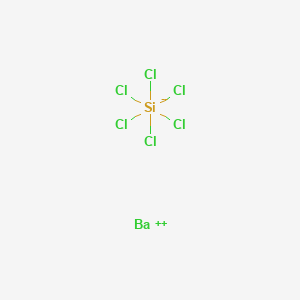

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

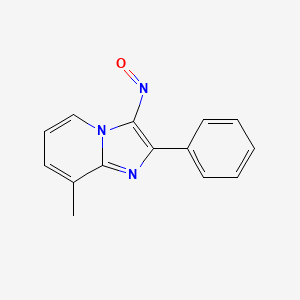


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
